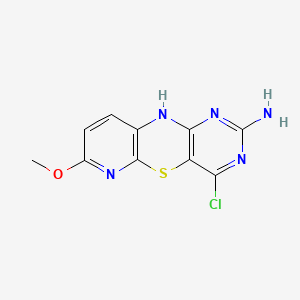

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy-

Description

IUPAC Nomenclature and Structural Descriptor Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-chloro-12-methoxy-9-thia-2,4,6,11-tetrazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-5-amine . This name reflects the compound’s intricate polycyclic structure, which integrates pyrido, pyrimido, and thiazine rings. The tricyclic system is defined by the prefix tricyclo[8.4.0.0³,⁸], indicating a fused system of three rings with bridgehead atoms at positions 3 and 8. The substituents—chlorine at position 7 and methoxy at position 12—are prioritized based on IUPAC numbering rules.

Structural validation is supported by computational descriptors:

- SMILES Notation :

COC1=NC2=C(C=C1)NC3=C(S2)C(=NC(=N3)N)Cl. This linear notation confirms the methoxy group (COC1), chloro substitution (Cl), and the amine group (=N3)N). - InChIKey :

SYPWETXIZLBSCE-UHFFFAOYSA-N. This unique identifier encodes the molecular structure’s stereochemical and connectivity features.

Table 1: Structural Descriptors

| Descriptor Type | Value |

|---|---|

| IUPAC Name | 7-chloro-12-methoxy-9-thia-2,4,6,11-tetrazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-5-amine |

| SMILES | COC1=NC2=C(C=C1)NC3=C(S2)C(=NC(=N3)N)Cl |

| InChIKey | SYPWETXIZLBSCE-UHFFFAOYSA-N |

The molecular formula C₁₀H₈ClN₅OS and molecular weight 281.72 g/mol further corroborate the structural assignment.

Comparative Analysis of Registry Numbers (CAS, NSC, UNII)

Registry numbers standardize chemical identification across databases and regulatory frameworks. For this compound:

- CAS Registry Number : 63931-20-4. Assigned by the Chemical Abstracts Service, this identifier is widely used in commercial and regulatory contexts.

- NSC Number : 194990. Issued by the National Cancer Institute’s Developmental Therapeutics Program, this identifier links the compound to pharmacological screening efforts.

- UNII Code : TNF2RS5AHC. The Unique Ingredient Identifier, mandated by the FDA, facilitates substance tracking in regulatory submissions.

Table 2: Registry Identifiers

| Identifier Type | Value |

|---|---|

| CAS | 63931-20-4 |

| NSC | 194990 |

| UNII | TNF2RS5AHC |

| DSSTox | DTXSID80213732 |

| Wikidata | Q83089296 |

The DSSTox ID (DTXSID80213732) and Wikidata ID (Q83089296) further enhance interoperability in toxicological and semantic databases.

Synonymous Nomenclature in Chemical Databases

Synonymous names arise from variations in ring numbering, punctuation, and database-specific conventions. Key synonyms include:

- 4-Chloro-7-methoxy-10H-pyrido[2,3-b]pyrimido[4,5-e]thiazin-2-amine

- NSC 194990

- 4-Chloro-7-methoxy-10H-pyrido[[2,3-b]]pyrimido[[4,5-e]]thiazin-2-amine

Table 3: Synonymous Representations

These variations highlight the importance of cross-referencing identifiers to avoid ambiguity in research and procurement.

Properties

CAS No. |

63931-20-4 |

|---|---|

Molecular Formula |

C10H8ClN5OS |

Molecular Weight |

281.72 g/mol |

IUPAC Name |

7-chloro-12-methoxy-9-thia-2,4,6,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-5-amine |

InChI |

InChI=1S/C10H8ClN5OS/c1-17-5-3-2-4-9(14-5)18-6-7(11)15-10(12)16-8(6)13-4/h2-3H,1H3,(H3,12,13,15,16) |

InChI Key |

SYPWETXIZLBSCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=C1)NC3=C(S2)C(=NC(=N3)N)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine derivatives typically involves:

- Construction of the fused heterocyclic core via cyclization reactions.

- Introduction of sulfur into the ring system to form the thiazine moiety.

- Functionalization at the 4-position with chlorine and at the 7-position with a methoxy group.

Key Synthetic Routes

Cyclization via Thiourea and Halocarbonyl Compounds

One established method involves the reaction of mercapto-substituted pyridine or pyrimidine derivatives with alpha-halocarbonyl compounds, followed by reductive cyclization to form the thiazine ring. For example:

- Alkylation of 4-mercapto-3-nitropyridine with alpha-halocarbonyl compounds.

- Reductive cyclization of the resulting thioether intermediate to yield pyrido[4,3-b]thiazine derivatives.

This approach can be adapted for the pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin scaffold by selecting appropriate precursors.

Use of Thiourea in Ethanol Reflux

A practical synthesis involves refluxing a suitable precursor (e.g., an ethyl-substituted intermediate) with thiourea in ethanol under nitrogen atmosphere for several hours, followed by treatment with sodium hydroxide and exposure to air to facilitate cyclization and oxidation steps. This yields the thiazine ring system with good yields (~79% reported in related systems).

Nucleophilic Aromatic Substitution and Ring Closure

Starting from halogenated pyridine derivatives, nucleophilic aromatic substitution with amines or thiourea derivatives can introduce the amino and sulfur functionalities. Subsequent intramolecular cyclization promoted by bases such as sodium hydride in polar aprotic solvents (e.g., DMF) leads to ring closure forming the fused heterocycle.

Specific Methodology for 4-Chloro-7-methoxy Substitution

- The 4-chloro substituent is typically introduced via halogenation of the corresponding heterocyclic intermediate or by using chlorinated starting materials.

- The 7-methoxy group can be introduced by methylation of a hydroxy precursor or by using methoxy-substituted pyridine or pyrimidine building blocks in the initial steps.

Reaction Conditions and Yields

Research Findings and Comparative Analysis

- The use of thiourea as a sulfur source is a common and efficient approach to form the thiazine ring in fused heterocycles.

- Base-promoted intramolecular cyclization using sodium hydride in DMF is effective for ring closure in related pyrido-pyrimido systems.

- The choice of halogenated precursors allows for regioselective introduction of chloro substituents, critical for the 4-chloro position.

- Methoxy substitution at the 7-position is best achieved by starting with methoxy-substituted pyridine derivatives or via methylation of hydroxy intermediates.

- Yields vary depending on the exact substituents and reaction conditions but generally range from moderate to good (50-80%).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation + Reductive Cyclization | Mercapto-pyridine + alpha-halocarbonyl | Reflux ethanol, N2, NaOH treatment | High yield, well-established | Requires careful control of conditions |

| Thiourea Reflux Method | Precursor + thiourea | Reflux ethanol, N2, NaOH | Efficient sulfur incorporation | Multi-step, sensitive to moisture |

| Nucleophilic Substitution + NaH Cyclization | Halogenated pyridine + amines/thiourea | DMF, NaH, room temperature | Mild conditions, regioselective | Requires strong base handling |

| Functional Group Introduction | Halogenation/methylation reagents | Variable | Allows specific substitution | Additional synthetic steps |

Chemical Reactions Analysis

Types of Reactions

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

Medicinal Chemistry

- Antitumor Activity : Research indicates that derivatives of this compound exhibit promising antitumor properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted its effectiveness against various cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer drugs .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. It demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating potential use as an antibiotic agent .

- Enzyme Inhibition : Investigations into the enzyme inhibitory effects of this compound have revealed its capacity to inhibit certain kinases involved in cancer progression. This suggests that it could be utilized in targeted cancer therapies aimed at specific molecular pathways .

Agricultural Applications

- Pesticide Development : The unique chemical structure of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine makes it a candidate for developing novel pesticides. Its efficacy against pests has been documented in studies focusing on crop protection, where it was found to reduce pest populations effectively while being less harmful to beneficial insects .

- Herbicide Formulation : Research has explored the compound's potential as a herbicide. Its ability to inhibit specific plant growth pathways could lead to the development of selective herbicides that target unwanted vegetation without affecting crops .

Material Science

- Polymeric Materials : The compound's unique properties have been investigated for use in creating advanced polymeric materials with enhanced thermal and mechanical stability. Studies suggest that incorporating this compound into polymer matrices can improve their overall performance in various applications .

Case Studies

Mechanism of Action

The mechanism of action of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

(a) 7,9-Dimethylimidazo[1,2-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-5(6H)-thione

- Structure: Contains imidazo, pyrido, thieno, and pyrimidine rings with methyl substituents.

- Key Differences: Lacks the thiazin ring and chloro/methoxy groups present in the target compound.

- Synthesis: Formed via reaction of 2-(1H-imidazol-2-yl)-4,6-dimethyl-thieno[2,3-b]pyridin-3-amine with carbon disulfide in pyridine .

(b) Spiro[cyclohexane-1,2’-pyrimido[4’,5’:4,5]thieno[2,3-b]quinolin]-4’(3’H)-one

- Structure: Features a spirocyclic system with pyrimido and thienoquinoline moieties.

- Key Differences : The spiro architecture and cyclohexane ring contrast with the linear fused rings of the target compound. This compound demonstrated strong binding to EGFRWT (-10.2 kcal/mol) and protein kinase CK2 via hydrogen bonding to Val66 .

- Biological Relevance : Highlights the importance of hydrogen-bonding substituents (e.g., carbonyl groups) for kinase inhibition .

(c) WIN 51708 (Steroid-Pyrimido-Benzimidazole Hybrid)

Substituent Effects on Bioactivity

The target compound’s 4-chloro and 7-methoxy substituents are critical differentiators:

- Methoxy Group : Introduces steric bulk and electron-donating properties, which may modulate solubility and π-π stacking interactions.

- Comparison with Methyl/Thione Groups : Methyl groups in compounds improve steric shielding but reduce polarity, while thione groups (e.g., in ) enable metal coordination .

Biological Activity

The compound 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- is a complex heterocyclic structure with significant potential in medicinal chemistry. Characterized by its unique pyrido-thiazine core, this compound exhibits various biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. Its molecular formula is , indicating the presence of chlorine, methoxy, and multiple nitrogen atoms that contribute to its reactivity and biological interactions.

Structure and Synthesis

The synthesis of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine typically involves multi-step organic reactions. Notable methods include:

- Microwave-assisted synthesis : This technique enhances yields and reduces reaction times for similar heterocyclic compounds.

- Reagents : Commonly used reagents include pyrimidine derivatives and thiazine compounds under controlled conditions to ensure desired product formation.

Biological Activity

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinase 4 (CDK4) . CDK4 is crucial for regulating cell division and proliferation, making it a valuable target in cancer therapy. The inhibition of CDK4 can potentially halt the growth of cancerous cells.

The compound interacts with CDK4 through specific binding to its active site, which alters enzyme activity and affects cell cycle regulation. This interaction has been assessed using biochemical assays that measure enzyme activity in the presence of varying concentrations of the compound.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique attributes of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine | Thiazine derivative | CDK inhibitor | Contains chlorine and methoxy groups |

| 7-Chloro-10H-pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine | Thiazine derivative | Anticancer properties | Lacks methoxy group; different chlorine position |

| 10H-Pyrido[3,4-d]pyrimidine | Pyrimidine derivative | Antiviral activity | Simpler structure with fewer heteroatoms |

| 1,4-Benzothiazine derivatives | Benzothiazine scaffold | Antimicrobial properties | Broader range of activities; different core structure |

Case Studies

Recent studies have focused on evaluating the cytotoxic effects of various derivatives related to this compound. For instance:

- Yong et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives that exhibited significant inhibition against tumor cells.

- Elmongy et al. (2022) reported that specific thienopyrimidine derivatives showed inhibitory activity ranging from 43% to 87% against breast cancer cells.

These studies emphasize the potential for developing new therapeutic agents based on the structural framework of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for constructing the pyrimido[4,5-b][1,4]thiazine core structure with chloro and methoxy substituents?

- Methodological Answer : The core structure can be synthesized via diazotization of 5-amino-4-mercapto-6-methoxypyrimidine followed by nucleophilic displacement. For example, diazotization in dilute HCl at 0°C yields 7-methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine. Substitution of the labile methoxy group with amines (e.g., methylamine, hydrazine) under ethanol reflux provides derivatives . Key steps include:

- Diazotization: Use NaNO₂ in HCl at 0°C to avoid premature decomposition.

- Nucleophilic displacement: Optimize solvent polarity (e.g., ethanol or DMF) to enhance reaction efficiency.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyridine/pyrimidine rings) and substituents (e.g., methoxy at δ ~3.8 ppm).

- IR : Confirm functional groups (e.g., C-Cl stretch at ~550–850 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹ for methoxy).

- Elemental Analysis : Validate empirical formula (e.g., C₁₁H₁₀ClN₅OS requires C 45.91%, H 3.50%, N 24.34%) .

Q. What are the reactivity trends of the 4-chloro and 7-methoxy substituents under acidic or basic conditions?

- Methodological Answer :

- The 7-methoxy group is highly labile and prone to nucleophilic displacement (e.g., with amines or thiols).

- The 4-chloro group exhibits moderate reactivity; hydrolysis may require strong acids/bases. For example, heating with 2.5 N HCl cleaves the pyrimidine ring, yielding methyl 5-amino-1,2,3-thiadiazole-4-carboxylate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in pyrimido-thiazine derivatives?

- Methodological Answer :

- Modify substituents at positions 4 and 7 to enhance target binding. For instance, replacing methoxy with bulkier groups (e.g., piperazine) improves pharmacokinetics .

- Use in vitro assays (e.g., enzyme inhibition, MIC tests) to correlate substituent electronic effects (Hammett σ values) with activity. Reference derivatives like 4b (74% yield, 171°C mp) from for benchmarking .

Q. What computational strategies predict multi-target interactions for this compound?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) against targets like Aurora kinases or KDR, using PyMOL for binding site visualization.

- Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes. highlights pyrazolo-pyrimido-diazepines as multi-target inhibitors, suggesting analogous approaches .

Q. How can conflicting data on reaction outcomes (e.g., ring cleavage vs. substitution) be resolved?

- Methodological Answer :

- Analyze reaction conditions: Acidic hydrolysis (2.5 N HCl) favors ring cleavage, while nucleophilic environments (e.g., NH₃/EtOH) promote substitution.

- Use kinetic studies (e.g., LC-MS monitoring) to identify intermediates. shows that methoxy displacement competes with ring cleavage under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.